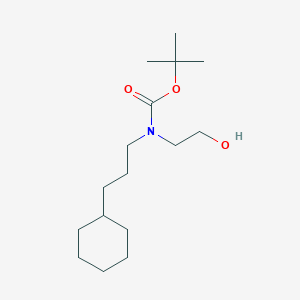
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane is a fluorinated organic compound with the molecular formula C6H10F4O2. It is known for its unique chemical properties, making it valuable in various industrial and scientific applications. This compound is characterized by the presence of four fluorine atoms and a methoxyethoxy group attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane can be synthesized through the reaction of fluorinated alkanes with fluorinated ethers. The process typically involves the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve the required quality for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into less oxidized forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce simpler hydrocarbons .
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its unique properties make it useful in biochemical assays and studies involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in different applications, from catalysis to material science .
Comparaison Avec Des Composés Similaires
- 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 1,1,2,2-Tetrafluoro-3-methoxypropane
Uniqueness: 1,1,2,2-Tetrafluoro-3-(2-methoxyethoxy)propane is unique due to its specific combination of fluorine atoms and the methoxyethoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
76127-08-7 |
|---|---|
Formule moléculaire |
C6H10F4O2 |
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-3-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H10F4O2/c1-11-2-3-12-4-6(9,10)5(7)8/h5H,2-4H2,1H3 |
Clé InChI |
JQDHEQZFNULYPT-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


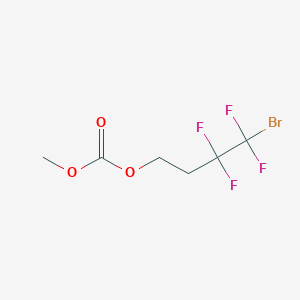
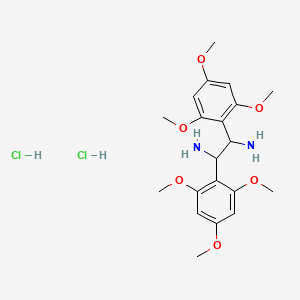
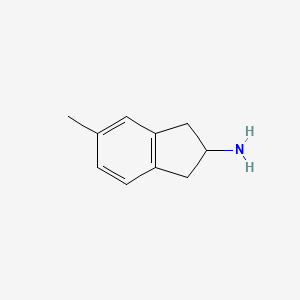
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
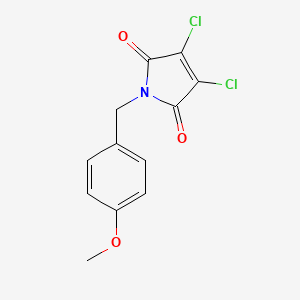
![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

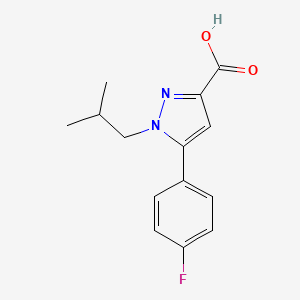

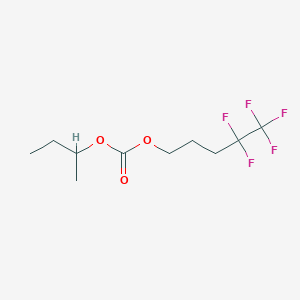
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)


